Cyclohexane-1,4-dicarbaldehyde
Overview
Description
Cyclohexane-1,4-dicarbaldehyde is an organic compound with the molecular formula C8H12O2. It consists of a cyclohexane ring with two aldehyde groups attached to the 1 and 4 positions. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexane-1,4-dicarbaldehyde can be synthesized through the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane at temperatures between 540°C and 545°C. This process primarily yields this compound . Another method involves the Tollens reaction, which further converts the product into cyclohexane-1,1,4,4-tetramethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The key is to maintain the reaction conditions precisely to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclohexane-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to form carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the aldehyde groups under acidic or basic conditions.
Major Products:
Oxidation: Cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane-1,4-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexane-1,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of polymers and other materials due to its bifunctional nature.
Mechanism of Action
The mechanism of action of cyclohexane-1,4-dicarbaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The compound can also undergo redox reactions, influencing cellular redox states and potentially affecting metabolic processes.
Comparison with Similar Compounds
Cyclohexane-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehydes.
Cyclohexane-1,4-dimethanol: Similar structure but with primary alcohol groups instead of aldehydes.
Cyclohexane-1,4-diamine: Similar structure but with amine groups instead of aldehydes.
Uniqueness: Cyclohexane-1,4-dicarbaldehyde is unique due to its dual aldehyde functionality, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications.
Properties
IUPAC Name |
cyclohexane-1,4-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-5-7-1-2-8(6-10)4-3-7/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKLKVRIQGSSKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342945 | |
Record name | Cyclohexane-1,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33424-83-8 | |
Record name | Cyclohexane-1,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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